Fluoxetine hydrochloride

Catalog No.
S528187
CAS No.
56296-78-7
M.F
C17H19ClF3NO
M. Wt
345.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoxetine hydrochloride

CAS Number

56296-78-7

Product Name

Fluoxetine hydrochloride

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride

Molecular Formula

C17H19ClF3NO

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H

InChI Key

GIYXAJPCNFJEHY-UHFFFAOYSA-N

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.[Cl-]

Solubility

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67
Maximum sol in water: 14 mg/mL

Synonyms

Fluoxetin, Fluoxetine, Fluoxetine Hydrochloride, Lilly 110140, Lilly-110140, Lilly110140, N-Methyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine, Prozac, Sarafem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl

Understanding Depression and Anxiety Mechanisms:

  • Serotonin's Role: Fluoxetine's ability to increase serotonin levels in the brain has made it a valuable tool to investigate the role of serotonin in depression and anxiety. Studies using fluoxetine in animal models and human trials have helped link serotonin dysregulation to these conditions. Source: Case history: the discovery of fluoxetine hydrochloride (Prozac), Nature Reviews Drug Discovery:
  • Brain Circuitry: Fluoxetine's effects on specific brain circuits involved in mood regulation are being explored. Research using functional imaging and other techniques investigates how fluoxetine modulates activity in areas like the prefrontal cortex and amygdala, potentially contributing to its therapeutic action. Source: Fluoxetine: From Anxiety to Depression and Beyond:

Exploring Novel Therapeutic Applications:

  • PTSD and Trauma: Studies are investigating the potential of fluoxetine for treating post-traumatic stress disorder (PTSD) and its associated symptoms like fear and avoidance. Source: Selective serotonin reuptake inhibitor and fluoxetine treatment for posttraumatic stress disorder: A systematic review and meta-analysis:
  • Eating Disorders: Fluoxetine's efficacy in treating bulimia nervosa and binge eating disorder is being explored, with research investigating its effects on appetite control and reward processing. Source: Pharmacological treatment of eating disorders:
  • Neurodegenerative Diseases: Emerging research examines fluoxetine's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on its neuroprotective and neurotrophic properties. Source: Fluoxetine in Neurodegenerative Diseases: A Literature Review:

Investigating Additional Mechanisms of Action:

  • Beyond Serotonin: While serotonin remains a key focus, research is exploring fluoxetine's interactions with other neurotransmitters and signaling pathways, potentially contributing to its diverse effects. Source: Beyond Serotonin: Fluoxetine's Multifaceted Mechanisms of Action:
  • Personalized Medicine: Understanding individual variations in response to fluoxetine is crucial for developing personalized treatment approaches. Genetic and pharmacogenomic studies are investigating factors influencing treatment outcomes. Source: Selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression: a review of the evidence

Fluoxetine hydrochloride is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, bulimia nervosa, and premenstrual dysphoric disorder. Fluoxetine works by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels and contributes to its antidepressant effects. This mechanism distinguishes it from other classes of antidepressants, such as tricyclic antidepressants, due to its relatively favorable side effect profile .

Fluoxetine's therapeutic effects are attributed to its interaction with serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite []. Fluoxetine acts as an SSRI, binding to serotonin transporters and preventing them from reuptaking serotonin from the synaptic cleft. This increased level of serotonin in the synapse is believed to contribute to the antidepressant effects of fluoxetine.

Fluoxetine undergoes significant metabolic transformations in the body. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, yielding its active metabolite norfluoxetine. The metabolic pathway involves N-demethylation and O-dealkylation processes that convert fluoxetine into para-trifluoromethylphenol and subsequently to hippuric acid for excretion . The compound exhibits high lipophilicity and extensive plasma protein binding (approximately 94%), allowing it to effectively cross the blood-brain barrier .

Fluoxetine exhibits a high affinity for serotonin transporters, with significantly lower affinities for norepinephrine and dopamine transporters. This selectivity underlies its therapeutic effects in mood disorders. Additionally, fluoxetine has been shown to interact with various receptors, including 5-HT1A and 5-HT2A receptors, although its activity at these sites is relatively weak compared to its primary action on serotonin reuptake inhibition . The compound is also noted for its long half-life; fluoxetine's elimination half-life can extend from 1-3 days after a single dose to 4-6 days with chronic use, while norfluoxetine has an even longer half-life of approximately 16 days .

Fluoxetine can be synthesized through several methods, but a common synthetic route involves the reaction of 3-(trifluoromethyl)phenol with ethylamine followed by alkylation with an appropriate halide. The resulting intermediate undergoes further reactions to yield fluoxetine hydrochloride. This synthetic pathway allows for the incorporation of the trifluoromethyl group, which is critical for the compound's biological activity and stability .

Fluoxetine is widely used in clinical settings for:

  • Major Depressive Disorder: Effective in alleviating symptoms of depression.
  • Obsessive-Compulsive Disorder: Reduces compulsive behaviors and intrusive thoughts.
  • Panic Disorder: Helps manage symptoms associated with panic attacks.
  • Bulimia Nervosa: Assists in reducing binge-eating episodes.
  • Premenstrual Dysphoric Disorder: Alleviates severe emotional and physical symptoms related to menstruation.

Additionally, fluoxetine has been explored for off-label uses such as treatment-resistant depression when combined with other medications like olanzapine .

Fluoxetine exhibits numerous drug interactions due to its metabolic pathways. It is known to inhibit several cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially resulting in adverse effects or toxicity . Furthermore, caution is advised when combining fluoxetine with other serotonergic agents due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity .

Fluoxetine shares similarities with other SSRIs but also possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

CompoundMechanism of ActionHalf-LifeUnique Features
SertralineSelective serotonin reuptake inhibitor24 hoursBroader receptor activity; effective for PTSD
CitalopramSelective serotonin reuptake inhibitor33 hoursFewer drug interactions; lower side effect profile
EscitalopramSelective serotonin reuptake inhibitor27-32 hoursEnantiomer of citalopram; enhanced efficacy
ParoxetineSelective serotonin reuptake inhibitor21 hoursAnticholinergic properties; higher side effects

Fluoxetine's long half-life and unique metabolic pathways set it apart from these compounds. Its ability to inhibit its own metabolism over time further contributes to its distinct pharmacokinetic profile .

Color/Form

White to off-white crystalline solid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

345.1107264 g/mol

Monoisotopic Mass

345.1107264 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

Melting Point

158.4-158.9 °C
Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/

UNII

I9W7N6B1KJ

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (96.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (58.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an aid in the treatment of separation-related disorders in dogs manifested by destruction and inappropriate behaviours (vocalisation and inappropriate defecation and / or urination) and only in combination with behavioural-modification techniques.

Therapeutic Uses

Antidepressive Agents, Second-Generation; Serotonin Uptake Inhibitors
Fluoxetine is indicated for the treatment of obsessions and compulsions in patients with obsessive-compulsive disorder. /Included in US product labeling/
Fluoxetine is used to relieve the symptoms of premenstrual dysphoric disorder (PMDD). PMDD was formerly known as late luteal phase dysphoric disorder (LLPDD) and is distinguishable from the cyclic changes in mood commonly known as premenstrual syndrome (PMS) by its greater severity of symptoms. (Evidence rating: B-1) /Included in US product labeling/
Fluoxetine is indicated for the treatment of major depressive disorder. Treatment of acute depressive episodes typically requires 6 to 12 months of antidepressant therapy. Patients with recurrent or chronic depression may require long-term treatment. Fluoxetine has shown effective maintenance of antidepressant response for up to 50 weeks of treatment in a placebo-controlled trial. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for FLUOXETINE HYDROCHLORIDE (10 total), please visit the HSDB record page.

Pharmacology

Fluoxetine Hydrochloride is the hydrochloride salt form of fluoxetine, a diphenhydramine derivative and selective serotonin reuptake inhibitor with antidepressant, anti-anxiety, antiobsessional and antibulimic activity and with potential immunomodulating activity. Upon administration, fluoxetine binds to the presynaptic serotonin (5-HT) receptor resulting in negative allosteric modulation of the receptor complex, thereby blocking recycling of serotonin by the presynaptic receptor. Inhibition of serotonin reuptake by fluoxetine enhances serotonergic function through serotonin accumulation in the synaptic space, resulting in long-term desensitization and downregulation of 5-HT receptors, preventing 5-HT-mediated signaling and leading to antidepressant, anti-anxiety, antiobsessional and antibulimic effects. In addition, fluoxetine may inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6). This may prevent IL-6-mediated inflammation and cytokine storm.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

ATC Code

QN06AB03

Mechanism of Action

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission.
Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion.
Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

54910-89-3
56296-78-7
59333-67-4

Absorption Distribution and Excretion

Fluoxetine hydrochloride appears to be well absorbed from the GI tract following oral administration. The oral bioavailability of fluoxetine in humans has not been fully elucidated to date, but at least 60-80% of an oral dose appears to be absorbed. However, the relative proportion of an oral dose reaching systemic circulation unchanged currently is not known. Limited data from animals suggest that the drug may undergo first-pass metabolism and extraction in the liver and/or lung following oral administration. In these animals (beagles), approximately 72% of an oral dose reached systemic circulation unchanged. Food appears to cause a slight decrease in the rate, but not the extent of absorption of fluoxetine in humans.
Distribution of fluoxetine and its metabolites into human body tissues and fluids has not been fully characterized. Limited pharmacokinetic data obtained during long term administration of fluoxetine to animals suggest that the drug and some of its metabolites, including norfluoxetine, are widely distributed in body tissues, with highest concentrations occurring in the lungs and liver. The drug crosses the blood-brain barrier in humans and animals. In animals, fluoxetine: norfluoxetine ratios reportedly were similar in the cerebral cortex, corpus striatum, hippocampus, hypothalamus, brain stem, and cerebellum 1 hr after administration of single dose of the drug.
In order to confirm embryonic/fetal exposure to fluoxetine and/or metabolites, dissection and whole-body autoradiographic techniques were utilized to determine the placental transfer and fetal distribution in 12 and 18 day pregnant Wistar rats 1, 4, 8, and 24 hr following a single oral 12.5 mg/kg dose of (14)C fluoxetine. On gestation Days 12 (organogenesis) and 18 (postorganogenesis), peak concentrations of radiocarbon occurred 4-8 hr after dose administration in the placenta, embryo/fetus, amniotic fluid, and maternal kidney, brain, and lung, and declined slightly at 24 hr postdose. Maternal lung contained the highest tissue concentration of radiocarbon at all time points. Placenta and maternal brain, kidney, and liver contained moderate levels of radioactivity, while embryonic/fetal tissue, amniotic fluid, and maternal plasma contained low levels of radioactivity. Mean fetal concentrations of radiocarbon at 4, 8, and 24 hr on gestation Day 18 were higher than mean embryonic concentrations on Day 12 of gestation. Analytical characterization of radioactivity indicated that combined fluoxetine and norfluoxetine concentrations accounted for 63-80% of the total radiocarbon concentrations in embryonic/fetal tissue. Results indicated that embryonic/fetal and maternal tissue levels of fluoxetine were greatest at early time points and declined with time, while norfluoxetine tissue levels were highest at the 24 hr time point. Whole-body autoradiographic techniques demonstrated that radioactivity associated with (14)C fluoxetine and/or its metabolites traversed the placenta and distributed throughout the 18 day fetus 4 hr following dose administration. Visual and quantitative evaluations of the autoradiograms indicated that the highest fetal concentrations of radiocarbon were associated with brain and thymus. Results from these studies indicate that fluoxetine and norfluoxetine traverse the placenta and distribute within the embryo/fetus during the periods of organogenesis and postorganogenesis and confirm embryonic/fetal exposure of parent and metabolite in previous negative rat teratology and reproductive studies.
Elimination: Renal: 80% excreted in the urine (11.6% fluoxetine, 7.4% fluoxetine glucuronide, 6.8% norfluoxetine, 8.2% norfluoxetine glucuronide, >20% hippuric acid, 46% other); Biliary: Approximately 15% in the feces; In dialysis--Not dialyzable because of high protein binding and large volume of distribution.
For more Absorption, Distribution and Excretion (Complete) data for FLUOXETINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

The present study was designed to define the kinetic behavior of fluoxetine N-demethylation in human liver microsomes and to identify the isoforms of cytochrome p450 (CYP) involved in this metabolic pathway. The kinetics of Ne formation of norfluoxetine was determined in human liver microsomes from six genotyped CYP2C19 extensive metabolizers (EM). The correlation studies between the fluoxetine N-demethylase activity and various CYP enzyme activities were performed. Selective inhibitors or chemical probes of various cytochrome P-450 isoforms were also employed. The kinetics of norfluoxetine formation in all liver microsomes were fitted by a single-enzyme Michaelis-Menten equation (mean Km=32 umol/L +/- 7 umol/L). Significant correlations were found between N-demethylation of fluoxetine at both 25 umol/L and 100 umol/L and 3-hydroxylation of tolbutamide at 250 micromol/L (r1=0.821, P1=0.001; r2=0.668, P2=0.013), respectively, and S-mephenytoin 4'-hydroxylase activity (r=0.717, P=0.006) at high substrate concentration of 100 umol/L. S-mephenytoin (SMP) (a CYP2C19 substrate) at high concentration and sulfaphenazole (SUL) (a selective inhibitor of CYP2C9) substantially inhibited norfluoxetine formation. The reaction was minimally inhibited by coincubation with chemical probe, inhibitor of CYP3A4 (triacetyloleandomycin, TAO). The inhibition of fluoxetine N-demethylation at high substrate concentration (100 umol/L) was greater in PM livers than in EM livers (73 % vs 45 %, P < 0.01) when the microsomes were precoincubated with SUL plus TAO. Cytochrome p450 CYP2C9 is likely to be a major CYP isoform catalyzing fluoxetine N-demethylation in human liver microsomes at a substrate concentration close to the therapeutic level, while polymorphic CYP2C19 may play a more important role in this metabolic pathway at high substrate concentration.
The exact metabolic fate of fluoxetine has not been fully elucidated. The drug appears to be metabolized extensively, probably in the liver, to norfluoxetine and several other metabolites. Norfluoxetine (desmethylfluoxetine) the principal metabolite, is formed by N-demethylation of fluoxetine, which may be under polygenic control. The potency and selectivity of norfluoxetine's serotonin-reuptake inhibiting activity appear to be similar to those of the parent drug. Both fluoxetine and norfluoxetine undergo conjugation with glucuronic acid in the liver, and limited evidence from animals suggests that both the parent drug and its principal metabolite also undergo O-dealkylation to form p-trifluoromethylphenol, which subsequently appears to be metabolized to hippuric acid.

Associated Chemicals

Fluoxetine; 54910-89-3
Norfluoxetine; 56161-73-0 (metabolite)

FDA Medication Guides

Prozac
Fluoxetine Hydrochloride
CAPSULE;ORAL
ELI LILLY AND CO
08/18/2023
Sarafem
TABLET;ORAL
APIL
09/20/2021
ALMATICA
Prozac Weekly
CAPSULE, DELAYED REL PELLETS;ORAL
LILLY
03/24/2017

Drug Warnings

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Fluoxetine potentially may alter blood glucose concentrations. Hypoglycemia has occurred in less than 1% of patients receiving fluoxetine and hypoglycemic reaction has occurred rarely. In addition, hyperglycemia has developed following discontinuance of the drug. Therefore, the possibility that insulin and/or oral sulfonylurea antidiabetic agent dosage adjustments may be necessary when fluoxetine therapy is initiated or discontinued in patients with diabetes mellitus should be considered.
The most frequent adverse effect associated with fluoxetine therapy is nausea, which occurs in about 21% of patients. Nausea generally is mild, occurs early in therapy, and usually subsides after a few weeks of continued therapy with the drug. ... Diarrhea occurs in about 12%, anorexia in about 9%, and dyspepsia in about 6% of patients receiving the drug; limited evidence suggests that the incidence of anorexia may be dose-related. Other adverse GI effects associated with fluoxetine therapy include abdominal pain and change in taste perception, which occur in approximately 3 and 2% of patients, respectively; taste loss has been reported rarely. Vomiting, melena, and flatulence reportedly occur in about 2% and gastroenteritis in about 1% of patients receiving the drug. Increased appetite has been reported in more than 1% of patients receiving fluoxetine, but has not been definitely attributed to the drug. Other adverse GI effects, including aphthous stomatitis, dysphagia, eructation, esophagitis, gastritis, gingivitis, glossitis, melena, stomatitis, and thirst, have been reported in less than 1% of fluoxetine-treated patients; however, a causal relationship to the drug has not been established. Bloody diarrhea, colitis, duodenal or gastric ulcer, enteritis, fecal incontinence, hematemesis, hyperchlorhydria, increased salivation, mouth ulceration, salivary gland enlargement, tongue discoloration, and tongue edema have occurred rarely, but have not been definitely attributed to fluoxetine.
Because of the possibility of suicide in depressed patients, close supervision of high risk patients is recommended during initial fluoxetine therapy. To reduce the risk of overdosage, the drug should be prescribed in the smallest quantity consistent with good patient management. Suicidal ideation may persist until substantial remission of the depressive disorder occurs.
For more Drug Warnings (Complete) data for FLUOXETINE HYDROCHLORIDE (14 total), please visit the HSDB record page.

Biological Half Life

The half-life of fluoxetine reportedly is prolonged (to approximately 4-5 days) after administration of multiple versus single doses, suggesting a nonlinear pattern of drug accumulation during long-term administration.
Following a single oral dose of fluoxetine in healthy adults, the elimination half-life of fluoxetine reportedly averages approximately 2-3 days (range: 1-9 days) and that of norfluoxetine averages about 7-9 days (range: 3-15 days).
The mean half-life /for fluoxetine/ was 6.6 vs 2.2 days ... for patients with cirrhosis vs normal volunteers.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Commercially available as the hydrochloride salt.
(S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride, (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water.
Preparation: ...B. B. Malloy, K. K. Schmiegel, DE 2500110; B. B. Malloy, K. K. Schmiegel, US 4314081 (1975, 1982 both to Lilly)

Analytic Laboratory Methods

A rapid, selective, and sensitive method is described for the purification and analysis of fluoxetine and norfluoxetine using a solid phase extraction column and GC with ECD /electron capture detection. Linear quant response curves for fluoxetine and norfluoxetine are generated over a concn range of 20-200 ng/ml. Overall extraction efficiency of the extraction procedure is found to be >90% and >75% with correlation coefficients of 0.997 and 0.993 for fluoxetine and norfluoxetine, respectively.
Analyte: fluoxetine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: fluoxetine hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test)
Analyte: fluoxetine hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 227 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for FLUOXETINE HYDROCHLORIDE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A reversed phase liquid chromatog procedure with fluorescence detection for the simultaneous determination of fluoxetine and its active metabolite, norfluoxetine in human serum is described. A 0.5 ml aliquot of the sample after the addition of protriptyline as the internal std is passed through a 1 ml BondElut C18 silica extraction column. The column is selectively washed to remove polar, neutral, acidic and weakly basic cmpd. The desired cmpd are eluted with a 0.25 ml aliquot of a mixture of 0.1 N perchloric acid + acetonitrile (1:3). A 20 ul aliquot of the elute is injected onto a column packed with 5 um C8-silica particles, which is eluted at ambient temp with a mobile phase containing tetramethylammonium perchlorate. The peaks are detected with a fluorescence detector (ex= 235 nm; em= 310 nm). In the resulting chromatogram, there are only a few extraneous peaks fluoxetines give sharp peaks which are well resolved from peaks for solvent and internal std. The extraction recovery of fluoxetines and internal std is in the range of 85%.
An HPLC assay was developed for a recently introduced atypical antidepressant, fluoxetine and its demethylated metabolite, norfluoxetine. Prior to analysis, aliquots of alkalinized plasma were extracted with n-hexane and isoamyl alcohol, followed by back-extraction with diluted phosphoric acid. These extracts were injected into a 10 um, reversed-phase C18 column with phosphate and acetonitrile as the mobile phase and detection at 214 nm. Peak height ratios were linearly correlated up to 800 ug/L. Acceptable coefficients of variation were demonstrated for both within-run and day-to-day studies. Selected drugs were checked for interference. The assay was used to monitor 9 patients receiving 20 to 80 mg of fluoxetine/day. Plasma concns of fluoxetine and norfluoxetine ranged from 37 to 301 ug/L and 29 to 326 ugLl respectively.
The GC method for assay of fluoxetine and norfluoxetine in human plasma involves extraction of the drugs and use of a (63)Ni ECD. The organ/methane carrier gas flow was 40 mL/min. The injector, detector, and column temps were 250, 300, and 190 °C, respectively. The linear range of detection is 25 to 800 ug/L for each drug. Overall precision in the concn range of 10 to 100 ug/L for both drugs was approx 10%. Accuracy (relative error) in the same concn range was approx +10%. None of the commonly prescribed antidepressants or tranquilizers interfered with the assay.
Basic drugs were routinely extracted from whole blood under alk conditions into butyl acetate. The extract was injected into a gas chromatog with a N-P detector and a wide-bore cross-linked 50% PhMe silicone capillary column. Absolute and relative retention times were recorded for >100 extracted drug stds. Recovery from the whole blood was determined for some of the more frequently encountered drugs. This 1-step extraction is reliable for general screening and was used routinely in forensic and clinical toxicol analyses.
A procedure has been developed for measuring fluoxetine and its desmethyl metabolite, norfluoxetine, in serum by reversed-phase HPLC with UV detection at 226 nm. Fluoxetine and norfluoxetine are isolated from serum by liq-liq extraction. They are then separated by HPLC and quantified, with reduced haloperidol as the internal std. Fluoxetine, norfluoxetine, and the reduced haloperidol are separated from all interfering peaks in about 15 min. The std curve is linear for both fluoxetine and norfluoxetine concns over the range of 25 to 800 ug/L. Between-run relative std deviations for 60 and 200 ug/L controls were 6.8 and 4.1% for fluoxetine, and 8.8 and 6.2% for norfluoxetine, respectively. In a study of 24 patients with depression who were being treated with 20-60 mg of fluoxetine per day, fluoxetine and norfluoxetine concns. in serum, measured during the last three weeks of treatment, were 47-469 ug/L and 52-446 ug/L, respectively.

Storage Conditions

Fluoxetine hydrochloride capsules and the oral solution should be stored in tight, light-resistant containers, both at 15-30 °C. Fluoxetine tablets and delayed-release capsules should be stored at 15-30 °C.

Interactions

Elevated plasma phenytoin concentrations resulting in symptoms of toxicity have been reported when fluoxetine was used concurrently with phenytoin; caution and close monitoring are suggested.
Because of the possibility that fluoxetine may inhibit the metabolism of astemizole, leading to increased blood levels and risk of cardiac arrhythmias, including torsades de pointes, concurrent use is not recommended.
Both increased and decreased lithium concentrations, as well as some cases of lithium toxicity, have been reported with concomitant fluoxetine use; close monitoring of lithium concentrations is recommended.
Concurrent use of fluoxetine with monamine oxidase (MAO) inhibitors may result in confusion, agitation, restlessness, gastrointestinal symptoms, hyperpyretic episodes, severe convulsion, hypertensive crises, the serotonin syndrome, or death. Concurrent use is contraindicated, and at least 14 days should elapse between discontinuation of an MAO inhibitor and initiation of fluoxetine. However, because of the long half-lives of fluoxetine and its active metabolite, at least 5 weeks (approximately 5 half-lives of norfluoxetine) should elapse between discontinuation of fluoxetine and initiation of therapy with an MAO inhibitor. Deaths following the initiation of an MAO inhibitor shortly after stopping fluoxetine administration have been reported.
For more Interactions (Complete) data for FLUOXETINE HYDROCHLORIDE (19 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13

Explore Compound Types